3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 . It is used in research and is a part of the categories of Heterocyclic Building Blocks, Piperazines, Organic Building Blocks, Bromides, Benzene Compounds, and Aldehydes .
Scientific Research Applications
Antifungal Applications
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde: has been synthesized as part of a new series of compounds with potential antifungal properties . These compounds are designed to target fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s efficacy in inhibiting fungal growth makes it a valuable asset in the development of new antifungal agents.
Antitumor Activity
The compound’s structure is conducive to antitumor activity . It can be used in the synthesis of cinnoline derivatives, which have shown promise in combating various forms of cancer. Research in this area focuses on
Safety and Hazards
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is labeled with the signal word “Warning” and has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYCBJFPQHUWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462407 | |
Record name | 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | |
CAS RN |
443777-03-5 | |
Record name | 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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